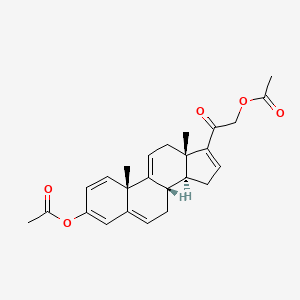

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

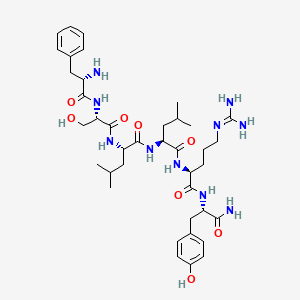

3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one is a 21-Acyloxycorticosteroid derivative . It can be used in the synthesis of anti-inflammatory agents . It is also known as Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)- .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One study discusses the microbial conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione acetates by Nocardioides simplex VKM Ac-2033D . The conversion pathways proposed include 1(2)-dehydrogenation, deacetylation, 20beta-reduction, and non-enzymatic migration of the acyl group from position 17 to 21 .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a derivative of Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16α)-, with a molecular weight of 328.4452 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The conversion of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione 21-acetate and 17,21-diacetate by Nocardioides simplex VKM Ac-2033D was studied . The major metabolites formed were identified as pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione 21-acetate and pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione .科学的研究の応用

Chemical Synthesis and Steroid Modification

Improved Synthesis Methods : Gregory et al. (1966) describe an improved method for the preparation of related steroid compounds, emphasizing the role of specific catalysts and reaction conditions in achieving better yield and stereospecificity. This research contributes to the understanding of steroid synthesis, including compounds like 3,21-Bis(acetyloxy)pregna-1,3,5,9(11),16-pentaen-20-one (Gregory et al., 1966).

Microbial Conversion for Glucocorticoid Synthesis : Fokina and Donova (2003) explored the microbial conversion of related steroid structures by Nocardioides simplex, highlighting the potential of microbial biotransformation in producing precursors for modern glucocorticoids (Fokina & Donova, 2003).

Crystal Structure Analysis : Bandhoria et al. (2006) conducted a detailed crystal structure analysis of a closely related compound, 3β-acetoxy-pregna-5,16-dien-20-one. Such studies are crucial for understanding the physical and chemical properties of steroids and their derivatives (Bandhoria et al., 2006).

Steroid Derivative Synthesis and Application

Synthesis of Steroid Derivatives : Ranzi, Ronchetti, and Russo (1971) demonstrated the synthesis of labeled pregnenolone derivatives, a process relevant to the study and development of similar compounds like this compound (Ranzi et al., 1971).

Pharmaceutical Relevance of Modified Steroids : Kranz et al. (2012) investigated the BF3·Et2O-promoted reaction of steroid derivatives, leading to the synthesis of B-ring-modified steroids. These modifications are significant for developing pharmaceuticals with enhanced properties (Kranz et al., 2012).

Co-Drug Synthesis Involving Steroids : Pai, Miyawa, and Perrin (1996) synthesized co-drugs combining anti-inflammatory steroids with antineoplastic agents, indicating the potential of creating more effective therapeutic agents from steroid derivatives (Pai et al., 1996).

特性

IUPAC Name |

[2-[(8S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-8,12,14,15-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,8-11,13,19-20H,6-7,12,14H2,1-4H3/t19-,20-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEOISHGGMIFER-WNLYKICVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC=C4C3(C=CC(=C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CC=C4[C@@]3(C=CC(=C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B568827.png)

![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Methyl Ester](/img/structure/B568830.png)

![(2S,3S)-3-[[[(1S)-1-[[(4-Azidobutyl)amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic Acid Ethyl Ester](/img/structure/B568831.png)

![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)